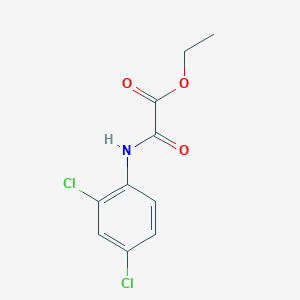

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

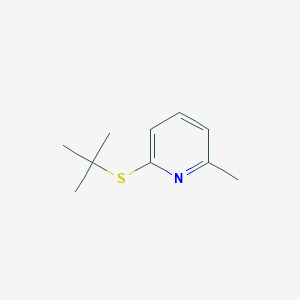

Synthesis Analysis

The synthesis of related compounds often involves halogenation and palladium-catalyzed coupling reactions, as seen in the synthesis of substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate . Another method involves the use of a modified Yamaguchi reagent for enantioselective esterification, thioesterification, amidation, and peptide synthesis, which could potentially be applied to the synthesis of ethyl 2-(2,4-dichloroanilino)-2-oxoacetate . Additionally, the one-pot parallel synthesis approach using reagents like 2,2,2-trifluoroethyl chlorooxoacetate demonstrates the efficiency of certain reagents over traditional ethyl chlorooxoacetate .

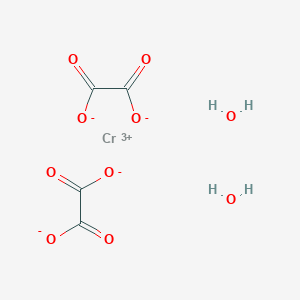

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods, including NMR and X-ray crystallography. For instance, the structure of ethyl-2-(4-aminophenoxy)acetate was determined by X-ray single crystal structure determination, revealing its crystallization in the triclinic crystal system and the presence of non-covalent interactions contributing to molecular packing . These techniques could be applied to ethyl 2-(2,4-dichloroanilino)-2-oxoacetate to determine its molecular structure and interactions.

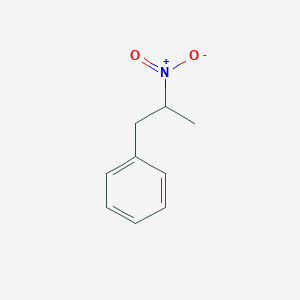

Chemical Reactions Analysis

The papers describe several chemical reactions involving ethyl esters. For example, the synthesis of photochromic non-fused 2H-1,4-oxazines involves a Rh(II)-catalyzed reaction of 2H-azirines with ethyl 2-acyl-2-diazoacetates . Another study reports the preparation of some 2-(2-chloroethoxy)acetates and their subsequent reactions, which could provide insights into the reactivity of similar ethyl esters .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl esters are crucial for their application in synthesis. The papers discuss the characterization of these compounds using IR, NMR, and elemental analysis . Additionally, the quantum chemical parameters based on DFT calculations and UV/Vis spectroscopy provide information on the electronic properties of these molecules, which could be relevant to ethyl 2-(2,4-dichloroanilino)-2-oxoacetate .

科学的研究の応用

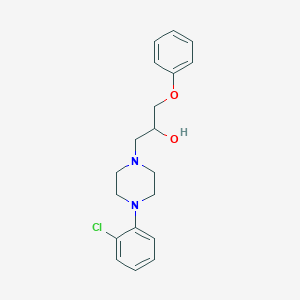

Hypoglycemic Activity

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate and its derivatives have shown significant activity in lowering blood glucose levels. A study highlighted the synthesis of phenylalkyloxiranecarboxylic acid derivatives, including Ethyl 2-[5-(4-chlorophenyl)pentyl]oxirane-2-carboxylate, which exhibited remarkable blood glucose-lowering activities in fasted rats. The structure-activity relationship indicated that certain substituents enhanced the hypoglycemic effect (Eistetter & Wolf, 1982).

Another research emphasized the hypoglycemic activity of the ethyl acetate extract from Smilax glabra Roxb, which showed inhibitory activity against α-glucosidase and α-amylase, effectively reducing blood glucose levels and improving insulin sensitivity in diabetic-induced mice (Nguyen et al., 2020).

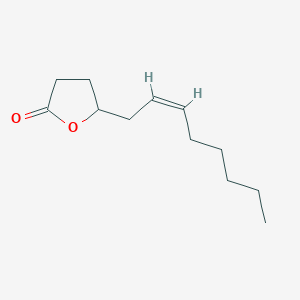

Peroxisomal Beta-Oxidation

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate also plays a role in peroxisomal beta-oxidation. It was found that the POCA-CoA ester, a derivative, significantly inhibits β-oxidation at carnitine palmitoyltransferase I and chronic administration leads to an increase in the number of hepatic peroxisomes, akin to hypolipidemic drugs. This increase correlates with a rise in catalase activity and peroxisomal β-oxidation (Bone et al., 1982).

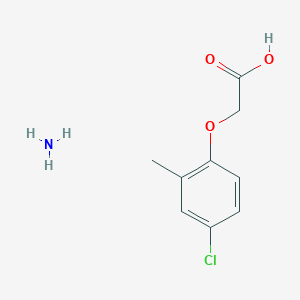

Metabolism in Aquatic Organisms

A study on the metabolism of 2,4-dichlorophenoxyacetic acid in bluegill sunfish proposed a metabolic pathway, suggesting that 2,4-D is metabolized to 2,4-dichlorophenol and conjugates of 2,4-D and 2,4-DCP. This was confirmed through the identification of these compounds in the fish after exposure, indicating a specific metabolic response to 2,4-D in aquatic organisms (Barnekow et al., 2001).

特性

IUPAC Name |

ethyl 2-(2,4-dichloroanilino)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO3/c1-2-16-10(15)9(14)13-8-4-3-6(11)5-7(8)12/h3-5H,2H2,1H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRUUNEWBCZFVMW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NC1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20324255 |

Source

|

| Record name | ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.09 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

CAS RN |

15313-47-0 |

Source

|

| Record name | NSC406136 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ethyl 2-(2,4-dichloroanilino)-2-oxoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20324255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。